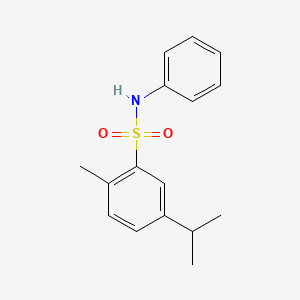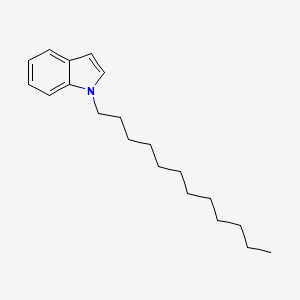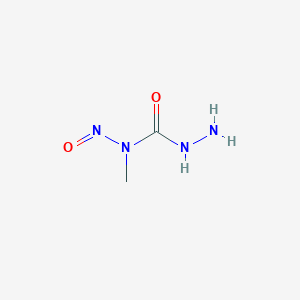![molecular formula C18H26O2S B14399724 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one CAS No. 88358-46-7](/img/structure/B14399724.png)
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one is an organic compound with a complex structure that includes a sulfanyl group, a phenylethyl group, and a nonanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-nonanone with 2-oxo-2-phenylethyl sulfide under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, pressure, and the use of high-purity reagents to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]octan-3-one
- 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]decan-3-one
- 2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]undecan-3-one
Uniqueness
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88358-46-7 |
|---|---|
Fórmula molecular |
C18H26O2S |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
2-methyl-5-phenacylsulfanylnonan-3-one |
InChI |
InChI=1S/C18H26O2S/c1-4-5-11-16(12-17(19)14(2)3)21-13-18(20)15-9-7-6-8-10-15/h6-10,14,16H,4-5,11-13H2,1-3H3 |
Clave InChI |
VLCCRSWOWPTYKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(=O)C(C)C)SCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)

![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)


![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)

![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)




